molecular formula C12H19NO2 B6207407 tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate CAS No. 2703778-83-8

tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate

Cat. No.: B6207407
CAS No.: 2703778-83-8
M. Wt: 209.3
InChI Key:
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Description

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.3 g/mol. This compound is known for its unique structure, which includes an azetidine ring substituted with tert-butyl, ethynyl, and carboxylate groups.

Preparation Methods

The synthesis of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2,2-dimethylazetidine-1-carboxylate with an ethynylating agent under specific conditions . The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

    Substitution: The ethynyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted products.

Scientific Research Applications

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, resulting in various biological effects .

Comparison with Similar Compounds

Tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate can be compared with similar compounds such as:

    tert-butyl 2-ethynyl-3,3-dimethylazetidine-1-carboxylate: This compound has a similar structure but differs in the position of the ethynyl group.

    tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate: This compound has a different functional group but shares the tert-butyl and carboxylate moieties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate involves the reaction of tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate with appropriate reagents to form the desired compound.", "Starting Materials": [ "tert-butylamine", "3-ethynyl-2,2-dimethylazetidine-1-carboxylic acid", "dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-ethynyl-2,2-dimethylazetidine-1-carboxylic acid (1.0 equiv) and DCC (1.2 equiv) in DMF and stir for 30 minutes at room temperature.", "Step 2: Add tert-butylamine (1.1 equiv) and TEA (2.0 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Filter the reaction mixture to remove dicyclohexylurea and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the residue in diethyl ether and wash with water.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain tert-butyl 3-ethynyl-2,2-dimethylazetidine-1-carboxylate as a white solid." ] }

CAS No.

2703778-83-8

Molecular Formula

C12H19NO2

Molecular Weight

209.3

Purity

95

Origin of Product

United States

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